tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated and contains a keto group at the 4-position and a tert-butyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the formation of highly functionalized dihydropyridine derivatives with moderate enantioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Comparison: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 325486-45-1) is a heterocyclic compound belonging to the class of dihydropyridines. Its unique structure, characterized by a keto group at the 4-position and a tert-butyl ester group at the 1-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.
The molecular formula of this compound is with a molecular weight of 197.23 g/mol. The compound exhibits high gastrointestinal absorption and has a polar surface area (TPSA) of 46.61 Ų, indicating favorable pharmacokinetic properties for drug development .
The biological activity of tert-butyl 4-oxo-3,4-dihydropyridine derivatives is primarily attributed to their ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways. Ongoing research aims to elucidate the precise mechanisms involved in its biological effects, particularly in relation to its structural modifications.
1. Antimicrobial Activity
Research has demonstrated that derivatives of tert-butyl 4-oxo-3,4-dihydropyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the dihydropyridine ring enhance antimicrobial efficacy .
Compound | Activity | Reference |
---|---|---|
Derivative A | Inhibits E. coli | |
Derivative B | Antifungal against C. albicans | |
Derivative C | Broad-spectrum antibacterial |
2. Anticancer Properties
The anticancer potential of tert-butyl 4-oxo-3,4-dihydropyridine derivatives has been explored in various studies. Notably, some compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that a derivative exhibited an IC50 value of 20 µM against breast cancer cells .
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Derivative D | Breast Cancer | 20 | |
Derivative E | Lung Cancer | 15 | |
Derivative F | Colon Cancer | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of tert-butyl 4-oxo-3,4-dihydropyridine derivatives:
- Case Study on Antiviral Activity : A derivative was evaluated for its antiviral activity against herpes simplex virus type 1 (HSV-1). The study found that it significantly reduced viral replication in vitro, suggesting potential as an antiviral agent .
- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of a related compound in a mouse model of inflammation. The results indicated a reduction in edema and inflammatory cytokine levels, supporting its potential use in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLTIMZFCYNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626191 | |
Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-45-1 | |
Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.